

2-(4-fluorophenyl)quinolin-7-amine CAS number

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Compound of Interest

Compound Name: 2-(4-fluorophenyl)quinolin-7-amine

Cat. No.: B6343365

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An in-depth technical guide on **2-(4-fluorophenyl)quinolin-7-amine** for researchers, scientists, and drug development professionals.

It is important to note that a specific CAS (Chemical Abstracts Service) number for **2-(4-fluorophenyl)quinolin-7-amine** could not be definitively identified in publicly available databases. While CAS numbers exist for isomeric variants and derivatives, a unique identifier for this specific compound is not readily available. The information presented herein is based on available data for structurally related compounds and general principles of quinoline chemistry.

Chemical Structure and Properties

1.1. Structure

2-(4-fluorophenyl)quinolin-7-amine is a heterocyclic aromatic compound. It features a quinoline core substituted with a 4-fluorophenyl group at the 2-position and an amine group at the 7-position.

1.2. Physicochemical Properties

Quantitative data for **2-(4-fluorophenyl)quinolin-7-amine** is not available. The table below presents data for a structurally related isomer, 2-(4-fluorophenyl)quinolin-5-amine (CAS RN: 1374107-32-0), to provide an approximation of its properties.

Property	Value (for 2-(4-fluorophenyl)quinolin-5-amine)
Molecular Formula	C ₁₅ H ₁₁ FN ₂
Molecular Weight	238.26 g/mol
Appearance	Likely a solid at room temperature
Solubility	Expected to be soluble in organic solvents like DMSO and methanol
Boiling Point	Not available
Melting Point	Not available

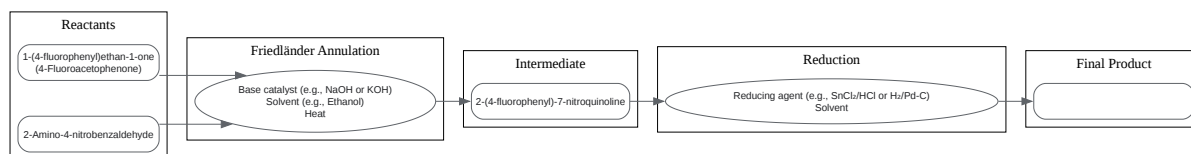
Synthesis

A general synthetic approach for 2-aryl-7-aminoquinolines can be conceptualized based on established quinoline synthesis methodologies. A potential synthetic route is outlined below. It is important to note that this is a theoretical pathway and would require optimization.

Proposed Synthetic Pathway

A plausible method for the synthesis of **2-(4-fluorophenyl)quinolin-7-amine** is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group adjacent to a carbonyl group.

Workflow for the Proposed Synthesis of **2-(4-fluorophenyl)quinolin-7-amine**:



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Caption: Proposed synthetic workflow for **2-(4-fluorophenyl)quinolin-7-amine**.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-fluorophenyl)-7-nitroquinoline (Friedländer Annulation)

- To a solution of 2-amino-4-nitrobenzaldehyde (1 equivalent) in ethanol, add 1-(4-fluorophenyl)ethan-1-one (1 equivalent).
- Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide.
- Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Collect the resulting precipitate by filtration, wash with water, and dry.
- Purify the crude product by recrystallization or column chromatography to yield 2-(4-fluorophenyl)-7-nitroquinoline.

Step 2: Synthesis of **2-(4-fluorophenyl)quinolin-7-amine** (Reduction of the Nitro Group)

- Dissolve the 2-(4-fluorophenyl)-7-nitroquinoline (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.
- Add a reducing agent. Common reagents for nitro group reduction include tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- If using a metallic reducing agent, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

- If using catalytic hydrogenation, filter off the catalyst.
- Evaporate the solvent and purify the crude product by column chromatography to obtain **2-(4-fluorophenyl)quinolin-7-amine**.

Potential Biological Activity and Signaling Pathways

While no specific biological data for **2-(4-fluorophenyl)quinolin-7-amine** has been found, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-phenylquinoline and 7-aminoquinoline have been investigated for a range of biological activities.

Potential Areas of Research:

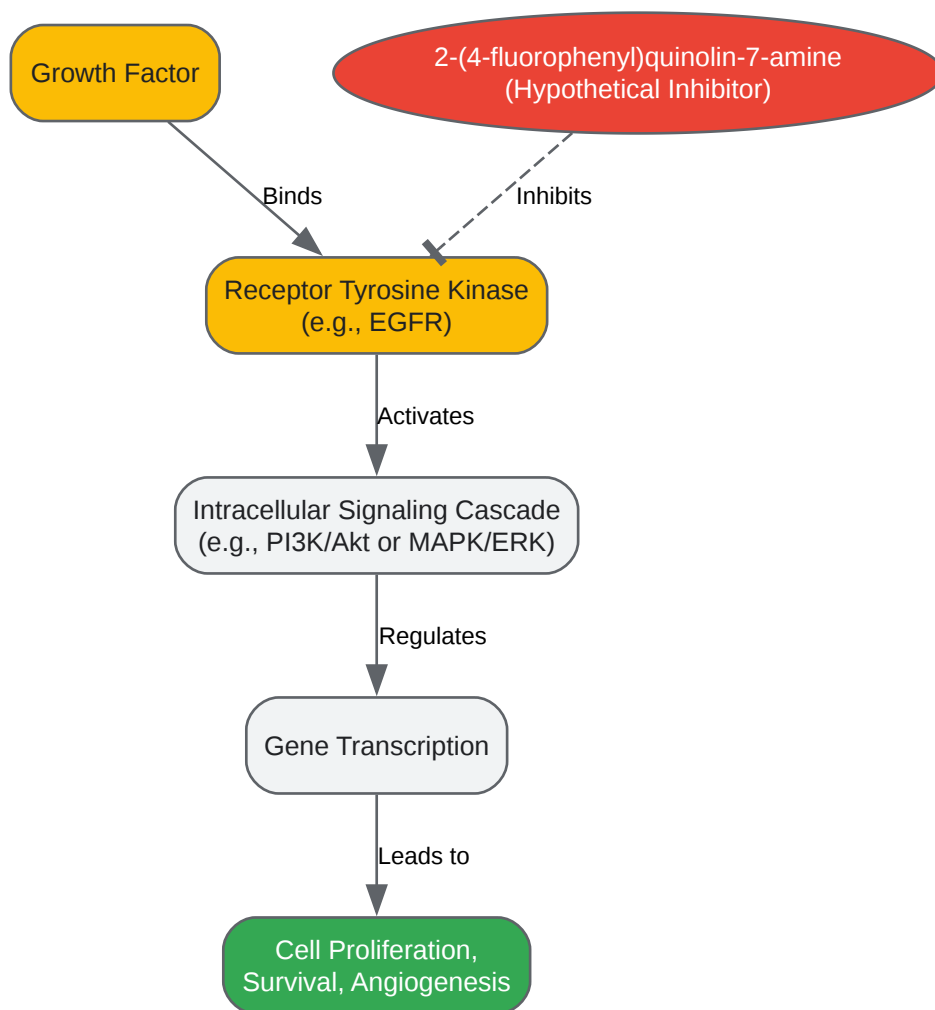
- **Anticancer Activity:** Many quinoline derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
- **Antimalarial Activity:** The 4-aminoquinoline core is central to several antimalarial drugs. While this is a 7-aminoquinoline, the general scaffold suggests potential for investigation in this area.
- **Kinase Inhibition:** The quinoline ring can serve as a scaffold for designing inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Hypothetical Signaling Pathway Involvement:

Based on the activities of related compounds, **2-(4-fluorophenyl)quinolin-7-amine** could potentially interact with signaling pathways such as:

- **EGFR (Epidermal Growth Factor Receptor) Signaling:** Some quinoline derivatives are known to inhibit EGFR, a key target in cancer therapy.
- **PI3K/Akt/mTOR Pathway:** This is a crucial pathway for cell survival and proliferation, and it is a common target for anticancer drug development.
- **MAPK/ERK Pathway:** This pathway is involved in the regulation of cell growth and differentiation.

Diagram of a Generic Kinase Inhibition Pathway:



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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

No specific safety data for **2-(4-fluorophenyl)quinolin-7-amine** is available. As with any research chemical, it should be handled with appropriate precautions:

- Use in a well-ventilated area or a fume hood.
- Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation, ingestion, and skin contact.

- Consult the Safety Data Sheet (SDS) for any available information on related compounds.

Conclusion

2-(4-fluorophenyl)quinolin-7-amine is a compound of interest due to its quinoline core, a privileged scaffold in medicinal chemistry. While specific data for this molecule is scarce, its structural features suggest potential for biological activity, particularly in the areas of oncology and infectious diseases. The synthesis of this compound is achievable through established chemical methods. Further research is required to determine its precise physicochemical properties, biological activity, and potential therapeutic applications. Researchers and drug development professionals are encouraged to undertake the synthesis and evaluation of this and related compounds to explore their potential as novel therapeutic agents.

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